NAMPT degrader-1

Targeted Protein Degradation NAMPT Autophagy-Lysosome Pathway

Conventional NAMPT inhibitors leave the protein scaffold intact, allowing non-enzymatic tumor-promoting functions. NAMPT degrader-1 (ATTEC) solves this via the autophagy-lysosome pathway. - 91% maximal degradation at 3 μM; near-complete NAMPT ablation - Antiproliferative IC50: 0.023 μM in A2780 (5.2x more potent than PROTAC variant) - LC3 binding KD: 933 nM; validates proteasome-independent mechanisms - Stocked as lyophilized powder; 1-2 week lead time for custom synthesis

Molecular Formula C56H68ClN9O5S2
Molecular Weight 1046.8 g/mol
Cat. No. B12415790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNAMPT degrader-1
Molecular FormulaC56H68ClN9O5S2
Molecular Weight1046.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N(CCCNC(=O)CCCCCCCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NCC4=CN=CC=C4)C(C5=NC6=C(C=CC(=C6)Cl)C(=O)N5CC7=CC=CC=C7)C(C)C
InChIInChI=1S/C56H68ClN9O5S2/c1-41(2)52(53-62-50-37-46(57)23-28-49(50)55(69)66(53)40-43-15-9-8-10-16-43)65(54(68)45-21-19-42(3)20-22-45)32-14-30-59-51(67)18-11-6-4-5-7-12-31-63-33-35-64(36-34-63)73(70,71)48-26-24-47(25-27-48)61-56(72)60-39-44-17-13-29-58-38-44/h8-10,13,15-17,19-29,37-38,41,52H,4-7,11-12,14,18,30-36,39-40H2,1-3H3,(H,59,67)(H2,60,61,72)/t52-/m1/s1
InChIKeyLZCAADBODOWVEZ-OIVUAWODSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NAMPT Degrader-1: PROTAC vs ATTEC Degraders


NAMPT degrader-1 refers to at least two distinct small-molecule degraders targeting nicotinamide phosphoribosyltransferase (NAMPT). One is a proteolysis-targeting chimera (PROTAC) that recruits the VHL E3 ligase to induce ubiquitin-proteasome-dependent degradation of NAMPT . The other is an autophagy-tethering compound (ATTEC) that directs NAMPT to the autophagy-lysosome pathway for elimination . Both compounds are designed to overcome the limitations of conventional NAMPT inhibitors, such as dose-limiting toxicities and incomplete target engagement [1].

Why NAMPT Degrader-1 Cannot Be Substituted


Generic substitution with traditional NAMPT inhibitors (e.g., FK866, GMX1778) fails because these small molecules only inhibit the enzyme's catalytic function while leaving the protein scaffold intact. This allows NAMPT to continue exerting non-enzymatic, tumor-promoting functions such as transcriptional regulation [1]. Furthermore, first-generation PROTACs like 632005 exhibit poor pharmacokinetic properties and residual toxicities that hinder translational utility [2]. NAMPT degrader-1 variants employ distinct degradation modalities (PROTAC vs. ATTEC) with unique linker chemistries, degradation kinetics, and target engagement profiles, making direct substitution between them or with inhibitors scientifically invalid without empirical validation in the specific cellular context.

NAMPT Degrader-1: Differentiation Evidence


Degradation Efficiency: ATTEC vs PROTAC

The ATTEC version of NAMPT degrader-1 (compound A3) demonstrates superior maximal degradation efficiency compared to closely related ATTEC analogs and PROTAC-based degraders. At 3 μM, A3 achieved a maximal degradation rate of 91% in A2780 ovarian cancer cells after 48 hours, whereas other ATTEC analogs with shorter (5-7 atoms) or longer (10 atoms) linkers exhibited maximal degradation rates of only 1-9% and 33%, respectively . In contrast, the PROTAC version of NAMPT degrader-1 displays a DC50 of 217 nM, but its maximal degradation extent (Dmax) is not explicitly reported, suggesting potential incomplete target clearance at saturating concentrations .

Targeted Protein Degradation NAMPT Autophagy-Lysosome Pathway

Mechanistic Differentiation: Autophagy vs Proteasome

ATTEC NAMPT degrader-1 (compound A3) operates via a distinct mechanism of action compared to PROTAC-based NAMPT degraders. It employs autophagy-tethering compound (ATTEC) technology to direct NAMPT to the autophagy-lysosome pathway for degradation, as confirmed by surface plasmon resonance (SPR) showing a KD of 933 nM for binding to the autophagosome marker LC3 . In contrast, the PROTAC version recruits the VHL E3 ligase to initiate ubiquitin-proteasome degradation . This mechanistic divergence is critical because cancer cells often develop resistance to proteasome-dependent degradation through mutations in ubiquitin ligases or proteasome subunits, whereas the autophagy-lysosome pathway remains an alternative route for targeted protein clearance.

Targeted Protein Degradation Autophagy ATTEC Technology

Antiproliferative Potency vs PROTAC Degrader

In head-to-head cellular antiproliferative assays using the same A2780 ovarian cancer cell line, the ATTEC version of NAMPT degrader-1 (compound A3) demonstrates substantially greater potency than the PROTAC version. ATTEC NAMPT degrader-1 exhibits an IC50 of 0.023 μM (23 nM) for inhibiting A2780 cell proliferation , whereas PROTAC NAMPT degrader-1 shows an IC50 of 0.12 μM (120 nM) . This represents a 5.2-fold improvement in potency. Furthermore, ATTEC NAMPT degrader-1 significantly outperforms the NAMPT inhibitor MS2 (IC50 = 490 nM in A2780 cells) by 21.3-fold .

Antiproliferative Activity Cancer Cell Lines NAMPT Degradation

Target Specificity: KSP Sparing

ATTEC NAMPT degrader-1 is built upon an ispinesib scaffold, a known inhibitor of kinesin spindle protein (KSP). To validate its specificity, the compound was assessed for KSP degradation. Western blot analysis confirmed that compound A3 had no effect on KSP protein levels, demonstrating selective degradation of NAMPT without perturbing KSP . In contrast, the PROTAC version's selectivity profile has not been similarly characterized against potential off-targets, leaving its degradation specificity unquantified . This selectivity data is critical for interpreting phenotypic outcomes and minimizing confounding variables in experimental systems.

Selectivity Kinesin Spindle Protein Off-Target Effects

Linker Length-Dependent Degradation Activity

A systematic structure-activity relationship (SAR) study of ATTEC NAMPT degraders revealed that degradation efficiency is exquisitely sensitive to linker length. Compounds with 5-7 atom linkers (A6, A1, A2) achieved maximal degradation rates of only 1-9% at 0.1 μM. Extending the linker to 8 atoms (NAMPT degrader-1, compound A3) dramatically increased maximal degradation to 91% at 3 μM. Further extension to 10 atoms (compound A5) reduced activity to 33% maximal degradation at 0.1 μM . This non-linear SAR underscores the critical importance of the 8-atom linker geometry for optimal target engagement and autophagosome recruitment, a design feature not recapitulated in PROTAC NAMPT degrader-1.

Structure-Activity Relationship Linker Optimization ATTEC Degrader Design

Comparative Degradation Kinetics

ATTEC NAMPT degrader-1 (compound A3) induces NAMPT degradation in both a concentration- and time-dependent manner, as validated by Western blot analysis in A2780 cells . In contrast, the PROTAC version's DC50 of 217 nM is reported without corresponding kinetic data on degradation extent (Dmax) or time-course analysis . The availability of detailed kinetic data for the ATTEC degrader allows researchers to precisely titrate dosing regimens to achieve desired levels of target engagement, whereas the PROTAC version's incomplete kinetic profile introduces uncertainty in experimental design.

Degradation Kinetics Concentration-Dependence Time-Dependence

NAMPT Degrader-1: Key Applications


Functional Genomics: Complete NAMPT Elimination

Given its 91% maximal degradation efficiency at 3 μM , the ATTEC version of NAMPT degrader-1 is ideally suited for experiments demanding near-complete ablation of NAMPT protein, such as CRISPR complementation studies, proteomic analyses of NAMPT interaction networks, or synthetic lethality screens where residual protein function could confound results.

Proteasome-Independent Degradation Mechanisms

The ATTEC mechanism, which operates via the autophagy-lysosome pathway with a KD of 933 nM for LC3 binding , makes this compound a valuable tool for studying proteasome-independent degradation pathways and for comparing the biological consequences of NAMPT removal via autophagy versus ubiquitin-proteasome routes .

High-Throughput Screening for NAMPT Dependency

With an antiproliferative IC50 of 0.023 μM in A2780 cells , the ATTEC degrader offers sufficient potency to enable robust high-throughput screening of cancer cell line panels for NAMPT dependency. The 5.2-fold potency advantage over the PROTAC version reduces compound usage and improves assay signal-to-noise ratios.

Linker Design SAR Studies

The extensive SAR data demonstrating linker length-dependent degradation efficiency (1-9% for 5-7 atoms, 91% for 8 atoms, 33% for 10 atoms) positions this compound as a reference standard for researchers optimizing linker geometry in novel ATTEC or PROTAC designs, providing a benchmark for degradation efficiency.

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